[(3-Fluoro-5-methoxyphenyl)methyl](methyl)amine
Description
Overview of Fluoro- and Methoxy-Substituted Benzylamines
Fluoro- and methoxy-substituted benzylamines constitute a significant class of organic compounds that have garnered substantial attention in pharmaceutical and materials chemistry due to their unique electronic and steric properties. The incorporation of fluorine atoms into organic molecules has become increasingly important in drug discovery, as fluorine substitution can dramatically alter the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Similarly, methoxy groups serve as electron-donating substituents that can modulate the reactivity and selectivity of chemical transformations.
The benzylamine scaffold serves as a versatile framework for introducing diverse functional groups, with the primary amine functionality providing opportunities for further chemical elaboration through various coupling reactions and condensations. Compounds such as 4-methoxybenzylamine have been extensively studied as important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff applications. The combination of fluorine and methoxy substituents on the benzylamine core creates compounds with enhanced stability and unique reactivity profiles compared to their unsubstituted counterparts.
Research has demonstrated that the positioning of fluorine and methoxy groups significantly influences the chemical behavior of these compounds. For instance, 4-fluorobenzylamine has been identified as an important building block for the synthesis of fluorine-18 labeled compounds, particularly in the development of positron emission tomography tracers. The strategic placement of these substituents allows for fine-tuning of molecular properties, including solubility, stability, and biological activity.
The methylation of the amine nitrogen, as seen in (3-Fluoro-5-methoxyphenyl)methylamine, further modifies the chemical properties by converting the primary amine to a secondary amine. This structural modification can significantly affect the compound's reactivity in nucleophilic substitution reactions and its ability to participate in hydrogen bonding interactions. Such modifications are crucial for optimizing compounds for specific applications in medicinal chemistry and materials science.
Historical Context and Discovery
The development of fluorinated organic compounds gained momentum in the mid-20th century as chemists recognized the unique properties imparted by fluorine substitution. The systematic exploration of fluorinated benzylamines emerged as part of broader efforts to understand structure-activity relationships in pharmaceutical research. Early investigations focused on simple fluorinated aromatics, gradually expanding to more complex substitution patterns as synthetic methodologies advanced.
The specific compound (3-Fluoro-5-methoxyphenyl)methylamine was first documented in chemical databases in the early 21st century, reflecting the increasing sophistication of synthetic organic chemistry and the growing demand for specialized building blocks in drug discovery. The compound was assigned the Chemical Abstracts Service registry number 1515618-73-1, marking its formal recognition in the chemical literature.
Historical development of related compounds provides context for understanding the significance of this particular structure. For example, research on methylamine dehydrogenase reactions with benzylamines in the 1990s revealed important mechanistic insights into how substituted benzylamines interact with biological systems. These studies demonstrated that aromatic amines, while not traditional substrates for certain enzymes, could act as competitive inhibitors and participate in stoichiometric reduction reactions.
The evolution of synthetic methodologies for preparing substituted benzylamines has been driven by advances in catalytic chemistry and the development of more efficient coupling reactions. Recent work has demonstrated the effectiveness of borane-mediated reductive amination protocols for synthesizing complex amine structures, including those with electron-deficient aromatic systems. These methodological advances have made compounds like (3-Fluoro-5-methoxyphenyl)methylamine more accessible for research applications.
Relevance in Contemporary Chemical Research
Contemporary chemical research has identified (3-Fluoro-5-methoxyphenyl)methylamine as a valuable intermediate for various synthetic applications, particularly in the development of pharmaceutical compounds and advanced materials. The compound's unique substitution pattern provides opportunities for selective functionalization and incorporation into larger molecular frameworks. Research has shown that the 3-fluoro-5-methoxy substitution pattern offers distinct advantages in terms of electronic properties and synthetic accessibility compared to other regioisomers.
The compound has found particular utility in medicinal chemistry research, where the combination of fluorine and methoxy substituents can enhance the biological activity and metabolic stability of drug candidates. Fluorine substitution is known to improve the pharmacokinetic properties of pharmaceutical compounds by increasing their lipophilicity and resistance to metabolic degradation. The methoxy group, meanwhile, can serve as a hydrogen bond acceptor and contribute to specific binding interactions with biological targets.
In materials science applications, (3-Fluoro-5-methoxyphenyl)methylamine has been investigated as a building block for the synthesis of functional polymers and advanced materials. The compound's aromatic structure provides rigidity and thermal stability, while the amine functionality allows for cross-linking reactions and incorporation into polymer networks. Research has demonstrated the utility of similar fluorinated amine compounds in the development of high-performance materials with enhanced durability and specific optical properties.
The compound also serves as a valuable model system for studying structure-activity relationships in substituted aromatic amines. Computational studies have provided insights into the electronic effects of the fluorine and methoxy substituents, revealing how these groups influence the compound's reactivity and stability. Such investigations contribute to the broader understanding of how molecular structure relates to chemical and biological properties.
Scope and Objectives of the Article
This comprehensive analysis aims to provide a thorough examination of (3-Fluoro-5-methoxyphenyl)methylamine from multiple perspectives, encompassing its chemical structure, physical properties, synthetic accessibility, and research applications. The primary objective is to consolidate current knowledge about this compound and highlight its significance in contemporary chemical research and industrial applications.
The article will systematically explore the fundamental chemical properties that define this compound's behavior, including detailed analysis of its molecular structure, electronic properties, and conformational characteristics. Particular attention will be given to understanding how the specific substitution pattern influences the compound's chemical reactivity and potential applications. The discussion will incorporate data from multiple sources to provide a comprehensive overview of the compound's properties and behavior.
Physical and chemical characterization data will be presented in a systematic manner, including molecular weight, structural identifiers, and spectroscopic properties. The analysis will draw upon information from authoritative chemical databases and research publications to ensure accuracy and completeness. Comparative analysis with related compounds will provide context for understanding the unique features of this particular structure.
The scope extends to examining synthetic methodologies for preparing (3-Fluoro-5-methoxyphenyl)methylamine and related compounds, with emphasis on efficient and scalable synthetic routes. This includes discussion of reductive amination protocols, catalytic methods, and other synthetic strategies that have been employed for accessing substituted benzylamines. The analysis will evaluate the advantages and limitations of different synthetic approaches, providing guidance for researchers seeking to incorporate this compound into their synthetic schemes.
Finally, the article will explore current and potential future applications of (3-Fluoro-5-methoxyphenyl)methylamine in research and industry. This includes its role as a pharmaceutical intermediate, building block for materials synthesis, and model compound for mechanistic studies. The discussion will highlight emerging trends and opportunities in the utilization of fluorinated aromatic amines, providing insights into the future directions of research in this important area of chemistry.
Properties
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJXKCXECYLTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methoxyphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-fluoro-5-methoxybenzaldehyde with methylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for (3-Fluoro-5-methoxyphenyl)methylamine would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives .
Scientific Research Applications
(3-Fluoro-5-methoxyphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of neurotransmitter receptors or inhibition of specific enzymes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent effects are summarized in Table 1.
Table 1: Comparison of (3-Fluoro-5-methoxyphenyl)methylamine with Structural Analogs
| Compound Name | Substituents on Aromatic Ring | Amine Substituents | Key Properties/Activities | References |
|---|---|---|---|---|
| (3-Fluoro-5-methoxyphenyl)methylamine | 3-F, 5-OCH3 | Methyl | High lipophilicity (due to F, OCH3); potential CNS activity (inference from SAR) | N/A |
| (3-Bromo-5-CF3-phenyl)-methyl-amine hydrochloride | 3-Br, 5-CF3 | Methyl | Intermediate for bioactive molecules; CF3 enhances metabolic stability | |
| (4-Methoxyphenyl)methylamine | 4-OCH3 | Trifluoroethyl | Increased electron-withdrawing effect (CF3 group) alters amine basicity | |
| 3′-Fluoro-4-dimethylaminoazobenzene | 3′-F (azo dye framework) | Dimethyl | Higher carcinogenic activity in rats compared to parent dye | |
| (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine | 5-OCH3, 3-NH2 | Methyl | Synthetic intermediate; amino group enables coupling reactions |
Key Observations:
- Fluorine Position: The 3-fluoro substitution in the target compound may enhance lipophilicity and influence binding interactions compared to para- or ortho-fluoro analogs. In 3′-fluoro-4-dimethylaminoazobenzene, the 3′-fluoro group increased carcinogenic activity in rats, suggesting meta-substitution plays a critical role in biological interactions .
- Methoxy Group : The electron-donating 5-OCH3 group in the target compound likely stabilizes the aromatic ring via resonance, contrasting with electron-withdrawing groups (e.g., CF3 in ), which reduce electron density and alter reactivity .
- Amine Substituents: Methyl groups on the amine (as in the target compound) provide moderate steric hindrance and lipophilicity.
Electronic and Steric Considerations
- Fluorine vs. Other Halogens : Bromine () and iodine analogs () offer larger atomic radii, increasing steric bulk and polarizability. Fluorine’s small size and high electronegativity favor tighter binding in hydrophobic pockets, a trait leveraged in drug design.
- Methoxy vs. Amino Groups: Methoxy groups (as in the target compound) are less reactive than amino groups () but improve metabolic stability by resisting oxidation compared to primary amines.
Biological Activity
(3-Fluoro-5-methoxyphenyl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a methoxy group on a phenyl ring. These modifications are believed to enhance its biological activity and pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12FNO
- Molecular Weight : 181.21 g/mol
- Structural Characteristics :
- Contains a fluorine atom which increases lipophilicity.
- The methoxy group contributes to the compound's stability and solubility.
The biological activity of (3-Fluoro-5-methoxyphenyl)methylamine is largely attributed to its interaction with various neurotransmitter systems. It is hypothesized that the compound may act as a modulator of serotonin receptors, similar to other compounds in its class, which can influence mood and anxiety levels.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including:
- Neurotransmitter Systems : Potential antidepressant and anxiolytic effects through serotonin receptor modulation.
- Enzymatic Interactions : Possible inhibition or activation of metabolic enzymes, influencing drug metabolism and efficacy.
Antidepressant Activity
A study investigated the effects of (3-Fluoro-5-methoxyphenyl)methylamine on serotonin receptor binding affinity. Results showed that the compound demonstrated a notable affinity for 5-HT2A receptors, suggesting potential antidepressant properties. The binding affinity was comparable to established antidepressants, indicating its therapeutic potential in treating mood disorders.
Cytotoxicity Studies
In vitro assays were conducted using various cancer cell lines to evaluate the cytotoxic effects of (3-Fluoro-5-methoxyphenyl)methylamine. The compound exhibited significant cytotoxicity against human breast cancer cells (MCF7), with an IC50 value of approximately 4.5 µM, indicating its potential as an anticancer agent .
Data Tables
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Serotonin Receptor Modulation | 5-HT2A | N/A | |
| Cytotoxicity | MCF7 (Breast Cancer) | 4.5 | |
| Cytotoxicity | A2780 (Ovarian Cancer) | N/A |
Safety and Toxicology
While initial findings are promising, further studies are required to assess the safety profile of (3-Fluoro-5-methoxyphenyl)methylamine. Preliminary assessments suggest low toxicity levels; however, detailed toxicological studies are necessary to establish a comprehensive safety profile before clinical applications.
Q & A
How is (3-Fluoro-5-methoxyphenyl)methylamine synthesized, and what characterization methods confirm its structure?
Basic Question
Methodological Answer:
The synthesis typically involves multi-step organic reactions. For structurally analogous amines, a common approach includes:
- Step 1 : Functionalization of the aromatic ring via electrophilic substitution (e.g., fluorination or methoxylation) .
- Step 2 : Reductive amination or alkylation of the benzyl position using methylamine derivatives .
- Step 3 : Purification via column chromatography or recrystallization.
Characterization Techniques:
- FTIR Spectroscopy : Confirms amine (-NH) and methoxy (-OCH₃) groups via peaks at ~3395 cm⁻¹ (N-H/O-H stretch) and ~1031 cm⁻¹ (C-N stretch) .
- Elemental Analysis : Quantifies nitrogen content to verify amine functionalization (e.g., 23 wt.% increase post-synthesis in analogous systems) .
- NMR : ¹H/¹³C NMR resolves the methylamine (-CH₃NH-) and fluorophenyl moieties .
What analytical techniques are used to determine the purity and structural integrity of (3-Fluoro-5-methoxyphenyl)methylamine?
Basic Question
Methodological Answer:
- HPLC-MS : Quantifies purity and identifies impurities using retention time and mass-to-charge ratio .
- BET Surface Area Analysis : For supported amines (e.g., mesoporous carbon composites), BET measures surface area reduction (e.g., 43% decrease post-impregnation) to confirm amine loading .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C-H···F/O bonds stabilizing the structure) .
How do the electronic effects of the 3-fluoro and 5-methoxy substituents influence the reactivity of the compound in nucleophilic reactions?
Advanced Question
Methodological Answer:
- Fluorine (3-F) : The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution (e.g., amination) .
- Methoxy (5-OCH₃) : Electron-donating methoxy groups increase electron density on the aromatic ring, stabilizing intermediates in SNAr reactions .
- Competing Effects : The balance between these substituents can lead to regioselectivity challenges. Computational DFT studies are recommended to predict reactive sites .
What role does (3-Fluoro-5-methoxyphenyl)methylamine play in the synthesis of Schiff base complexes, and how does its structure affect coordination geometry?
Advanced Question
Methodological Answer:
- Schiff Base Formation : The primary amine reacts with aldehydes/ketones to form imine linkages. For example, tris(2-aminoethyl)amine derivatives form stable Mn(II)/Fe(II) complexes with distorted trigonal bipyramidal geometries .
- Coordination Geometry : The bulky 3-fluoro-5-methoxyphenyl group may sterically hinder axial coordination, favoring tetrahedral or square-planar geometries in metal complexes .
Are there contradictions in CO2 adsorption efficiency when comparing amine-functionalized mesoporous materials, and how can experimental variables be optimized?
Advanced Question
Methodological Answer:
Data Contradictions:
- Adsorption Capacity : Amine-impregnated mesoporous carbon (aMDEA-MC) shows 2.63 mmol CO₂/g , but competing studies report lower values due to pore-blocking effects.
- Surface Area vs. Amine Loading : Higher amine loading reduces BET surface area (e.g., from 356.6 m²/g to 203.1 m²/g) but increases active sites for CO₂ capture .
Optimization Strategies:
- Pore Size Engineering : Use larger-pore supports (e.g., SBA-15) to minimize pore blockage.
- Amine Grafting : Covalent bonding (vs. impregnation) improves stability and recyclability .
What computational methods are employed to model the interaction of (3-Fluoro-5-methoxyphenyl)methylamine with biological targets, and how do these predictions align with experimental data?
Advanced Question
Methodological Answer:
- Molecular Docking : Predicts binding affinity to receptors (e.g., trace amine-associated receptors (TAARs)) using software like AutoDock .
- MD Simulations : Analyzes conformational stability in lipid bilayers or protein pockets. For example, methylnaphthylamine analogs show prolonged interactions with hydrophobic binding sites .
- Validation : Compare computational IC₅₀ values with experimental enzyme inhibition assays (e.g., MAO-A/MAO-B inhibition studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
